3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
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Overview
Description
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine core substituted with a p-tolyl group and a piperazine ring bearing a 2,4-difluorophenylsulfonyl moiety. Its multifaceted structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized via the condensation of hydrazine with a suitable diketone or dicarbonyl compound.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the pyridazine core through nucleophilic substitution reactions.
Sulfonylation: Finally, the 2,4-difluorophenylsulfonyl group is introduced via sulfonylation reactions using 2,4-difluorobenzenesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-sulfonylated derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((2,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
- 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(m-tolyl)pyridazine
- 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Uniqueness
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is unique due to the presence of the 2,4-difluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This fluorinated moiety enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2S/c1-15-2-4-16(5-3-15)19-7-9-21(25-24-19)26-10-12-27(13-11-26)30(28,29)20-8-6-17(22)14-18(20)23/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFFYMRDYNPMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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